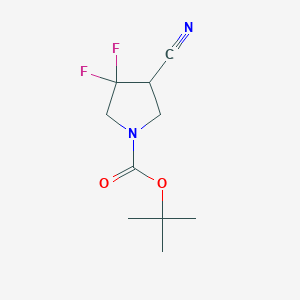

tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate

Description

tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative characterized by a five-membered nitrogen-containing ring (pyrrolidine) with a tert-butoxycarbonyl (Boc) protecting group at position 1, a cyano (-CN) substituent at position 4, and two fluorine atoms at positions 3 and 3.

Properties

Molecular Formula |

C10H14F2N2O2 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

tert-butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H14F2N2O2/c1-9(2,3)16-8(15)14-5-7(4-13)10(11,12)6-14/h7H,5-6H2,1-3H3 |

InChI Key |

HGPAABUAAQRGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate is a common precursor, which can be converted to the cyano derivative by substitution or functional group interconversion methods.

- Pyrrolidine derivatives bearing oxo or hydroxymethyl groups at the 4-position are often used as intermediates for further functionalization.

Introduction of the Difluoro Group

- Geminal difluorination at the 3-position can be achieved via fluorination reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents on suitable keto or hydroxy precursors.

- Alternatively, difluorinated starting materials or intermediates are employed to ensure regioselective fluorination.

Installation of the Cyano Group at the 4-Position

- The cyano group is introduced typically via nucleophilic substitution or displacement reactions on a suitable leaving group precursor (e.g., bromide or hydroxymethyl) at the 4-position.

- For example, bromide intermediates can be converted to azides using sodium azide, followed by reduction or rearrangement to cyano groups.

- Direct cyanation methods using cyanide sources under controlled conditions in polar aprotic solvents are also reported.

Boc Protection of the Nitrogen

- The nitrogen atom of the pyrrolidine ring is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

- This step is often performed early in the synthesis to protect the amine functionality during subsequent transformations.

Representative Synthetic Route Example

Analytical and Research Findings

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of the difluoro substituents and cyano group, with characteristic chemical shifts and coupling constants indicative of fluorine atoms adjacent to carbons.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight (~236 g/mol) confirm the compound identity.

- Purity and Yield : Reported yields for each step range from 70% to 95%, with overall yields optimized by controlling reaction temperature, solvent, and reagent stoichiometry.

- Stability : The Boc-protected compound is stable under standard storage conditions (room temperature or refrigeration) and is amenable to further derivatization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- The exact mechanism of action for this compound depends on its specific application.

- It may interact with cellular receptors, enzymes, or metabolic pathways.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Amino-Fluoro Substituents

Example Compounds :

- (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1174020-30-4, similarity: 0.93)

- cis-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1431720-86-3, similarity: 0.93)

Key Differences :

- Substituents: These analogs replace the 4-cyano and 3,3-difluoro groups with a single 4-fluoro and 3-amino group.

- Electronic Effects: The amino group (-NH₂) is electron-donating, contrasting with the electron-withdrawing cyano (-CN) group. This alters reactivity in nucleophilic substitutions or catalytic reactions.

- Biological Implications: The amino group may enhance solubility but reduce metabolic stability compared to the fluorinated/cyano analog.

Table 1: Substituent Comparison

| Compound | Position 4 | Positions 3,3 | Functional Impact |

|---|---|---|---|

| Target Compound | -CN | -F, -F | High lipophilicity, metabolic stability |

| (3S,4R)-Amino-Fluoro Analog | -F | -NH₂, -H | Increased solubility, lower stability |

Benzyloxy-Substituted Pyrrolidine Derivative

Example Compound :

Key Differences :

- Substituent at Position 4: The benzyloxy (-O-Bn) group introduces steric bulk and aromaticity, contrasting with the compact cyano group.

- Reactivity: Benzyloxy is a protecting group for alcohols, whereas cyano can act as a leaving group or participate in click chemistry.

- Applications: The benzyloxy analog may be used in orthogonal protection strategies, while the cyano derivative is more suited for bioisosteric replacements in drug design.

Piperidine-Based Analogs

Example Compound :

- tert-Butyl 4-cyano-3,3-dimethylpiperidine-1-carboxylate (CAS 1784586-80-6)

Key Differences :

- Ring Size : Piperidine (6-membered ring) vs. pyrrolidine (5-membered). Piperidine adopts chair conformations, while pyrrolidine has an envelope conformation, affecting binding to biological targets.

- Substituents : Dimethyl (-CH₃) groups at positions 3,3 vs. difluoro (-F) groups. Fluorine’s electronegativity and small size may improve target affinity compared to methyl’s steric effects.

Biological Activity

tert-Butyl 4-cyano-3,3-difluoropyrrolidine-1-carboxylate is a synthetic compound characterized by its unique molecular structure and potential biological activities. With the CAS number 1781329-92-7 , it has garnered attention in medicinal chemistry and pharmacology for its possible therapeutic applications.

- Molecular Formula : CHFNO

- Molecular Weight : 232.23 g/mol

- Structural Features : The compound contains a pyrrolidine ring with difluoro and cyano substituents, which are essential for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory and neuroprotective agent.

Anti-inflammatory Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. In a study evaluating similar compounds, it was found that certain pyrrolidine derivatives could inhibit pro-inflammatory cytokines, suggesting that this compound may possess comparable activity. The mechanism likely involves modulation of inflammatory pathways, potentially through inhibition of TNF-alpha and IL-6 production .

Research Findings

Several studies have investigated the synthesis and biological evaluation of related compounds. Here are some notable findings:

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated in both in vitro and in vivo settings:

- In Vivo Anti-inflammatory Studies : Compounds similar to tert-butyl 4-cyano-3,3-difluoropyrrolidine were administered in carrageenan-induced edema models, demonstrating significant reductions in paw swelling and inflammatory markers.

- Neuroprotection Models : In models of oxidative stress induced by Aβ exposure, related pyrrolidine derivatives showed a marked decrease in neuronal cell death and inflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.